molecular formula C16H20N2O3S2 B6524315 ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate CAS No. 681161-96-6

ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate

Cat. No. B6524315
CAS RN: 681161-96-6
M. Wt: 352.5 g/mol
InChI Key: ZXWOGUGJLKUOLQ-UHFFFAOYSA-N
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Description

Ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate (ECCMC) is a cyclic organic compound that has been studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and its ability to form hydrogen bonds with other molecules. ECCMC has been used in a variety of studies, including the synthesis of new compounds, the study of its mechanism of action, and the investigation of its biochemical and physiological effects.

Scientific Research Applications

Ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate has been studied for its potential applications in scientific research. It has been used in the synthesis of new compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the study of its mechanism of action, as well as its biochemical and physiological effects. It has been used in the investigation of its potential therapeutic uses, as well as its potential toxicity.

Mechanism of Action

The mechanism of action of ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate is not yet fully understood. However, it is believed that its unique structure allows it to form hydrogen bonds with other molecules, which may be responsible for its observed effects. Additionally, it is believed that the presence of a cyano group in its structure may play a role in its mechanism of action.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases. Additionally, it has been found to possess anti-inflammatory and anti-cancer properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

Ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its unique structure allows for the formation of hydrogen bonds with other molecules. Additionally, it is relatively stable and is not prone to decomposition. However, it is not very soluble in water, which may limit its use in certain experiments. Additionally, it is not very soluble in organic solvents, which may also limit its use in certain experiments.

Future Directions

Ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate has potential applications in a variety of fields. It has been studied for its potential therapeutic uses, such as in the treatment of certain diseases. Additionally, it has potential applications in the synthesis of new compounds, such as polymers, dyes, and pharmaceuticals. It also has potential applications in the study of its mechanism of action and its biochemical and physiological effects. Furthermore, its unique structure may allow for the formation of new compounds with novel properties. Finally, its potential toxicity should be further studied to ensure its safety for use in scientific research.

Synthesis Methods

Ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate can be synthesized using a variety of methods. The most common method involves the reaction of thiophene-2-carboxylic acid with cyanoethanesulfonyl chloride in the presence of a base, such as potassium carbonate. This reaction yields the desired product, this compound, in high yields. Other methods of synthesis include the reaction of thiophene-2-carboxylic acid with ethyl cyanoethanesulfonate in the presence of a base, as well as the reaction of thiophene-2-carboxylic acid with ethyl cyanoethanesulfonate in the presence of a base and an acid catalyst.

properties

IUPAC Name

ethyl 5-(cyclohexanecarbonylamino)-3-methyl-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-3-21-16(20)13-10(2)12(22-9-17)15(23-13)18-14(19)11-7-5-4-6-8-11/h11H,3-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWOGUGJLKUOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCCC2)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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